Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- (9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

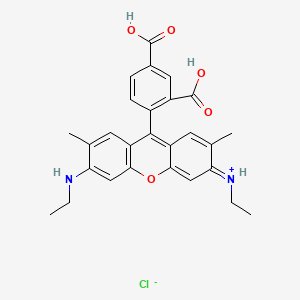

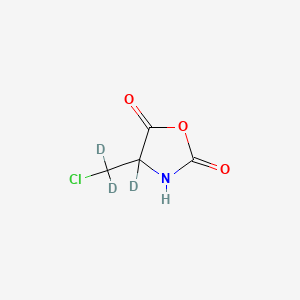

“Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- (9CI)” is a chemical compound with the empirical formula C5H11NO2 . It is also known as 3-(Dimethylamino)propionic acid .

Molecular Structure Analysis

The molecular weight of this compound is 117.15 . The InChI key, which is a unique identifier for chemical substances, is JMOXSQYGVIXBBZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a boiling point of 140-142/0.15 Torr and a melting point of 143-144 °C . It has a density of 1.2±0.1 g/cm3 . The compound is solid in form .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- (9CI), plays a pivotal role in the synthesis of various functional materials. For instance, it has been used in the creation of hydroxyl and sulfonyl dual-functionalized room temperature ionic liquids. These substances, derived from hydroxylamine (dimethyl amino ethanol, triethanolamine) and 1,3-propane sultone, exhibit potential for synthesizing other functionalized ionic liquids or ionic liquid-polymer (polyelectrolyte) combinations, broadening the scope of their applications in different fields of chemistry and materials science (Guozhang Zhu et al., 2007).

Chemical Transformations and Derivatives

Another notable application involves the indirect ortho functionalization of substituted toluenes, showcasing the versatility of propanoic acid derivatives in organic synthesis. This process involves tuning the acidity of reaction conditions to develop highly regioselective olefination of substituted N,N-dimethylbenzylamines, leading to the generation of 3-(2'-tolyl)propanoic acid and its derivatives under mild conditions. Such chemical transformations underscore the compound's significance in facilitating complex organic reactions and synthesizing valuable chemical entities (Gui-Xin Cai et al., 2007).

Polymer Science and Material Chemistry

In polymer science, the synthesis and properties of a water-soluble thermo-sensitive resin with tertiary amine oxide substituents in the side chain have been explored, where 3-(dimethylamino)propanoic acid is synthesized and subsequently oxidized. This process leads to the development of materials with significant potential in chemical-free thermal laser imaging applications due to their unique thermal behaviors and thermo-induced solubility change, demonstrating the broad applicability of this compound in advanced material design (Li An et al., 2015).

Advanced Functional Materials

Furthermore, the preparation and characterization of high-performance anion exchange membranes for acid recovery highlight the utility of propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- (9CI) in environmental applications. These membranes, functionalized with 3-(dimethylamino)-2,2-dimethyl-1-propanol (DMADMP), exhibit excellent thermal, chemical, and mechanical stability, alongside superior acid recovery performance. This application signifies the compound's importance in developing technologies aimed at environmental sustainability (M. I. Khan et al., 2021).

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- (9CI) involves the conversion of a starting material to an intermediate, which is then further reacted to produce the final product. The key steps in the synthesis pathway include the protection of a functional group, followed by a nucleophilic substitution reaction and deprotection of the protected functional group.", "Starting Materials": [ "3-hydroxypropanoic acid", "dimethylamine", "dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "methylene chloride", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Protection of the hydroxyl group of 3-hydroxypropanoic acid with DCC and DMAP in methylene chloride to form the corresponding ester", "Addition of dimethylamine to the ester in diethyl ether, followed by the addition of sodium bicarbonate to neutralize the reaction mixture", "Isolation of the intermediate by extraction with methylene chloride and drying over sodium sulfate", "Deprotection of the protected hydroxyl group with sodium bicarbonate in water, followed by extraction with methylene chloride", "Purification of the product by column chromatography on silica gel using methylene chloride as the eluent" ] } | |

CAS-Nummer |

140372-10-7 |

Produktname |

Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- (9CI) |

Molekularformel |

C5H11NO3 |

Molekulargewicht |

133.147 |

IUPAC-Name |

(2S)-3-(dimethylamino)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C5H11NO3/c1-6(2)3-4(7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |

InChI-Schlüssel |

YHSIOCMDGDQDQA-BYPYZUCNSA-N |

SMILES |

CN(C)CC(C(=O)O)O |

Synonyme |

Propanoic acid, 3-(dimethylamino)-2-hydroxy-, (S)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

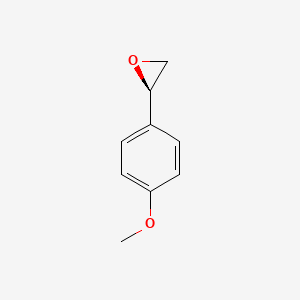

![3-(3-Methyl-3H-imidazo[4,5-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B586969.png)

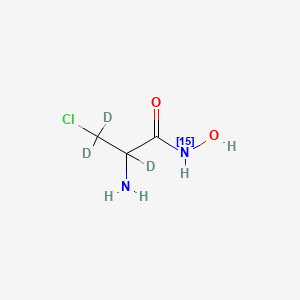

![4-[(1E)-1-{4-[2-(Dimethylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586979.png)